3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C({13})H({10})N({2})O({5}) It features a benzaldehyde core substituted with a methoxy group and a nitropyridinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitropyridine and 3-methoxy-4-hydroxybenzaldehyde.
Etherification Reaction: The hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is reacted with 3-nitropyridine under basic conditions to form the ether linkage. Common bases used include potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in aqueous solution, CrO(_3) in acetic acid.
Reduction: H(_2) with Pd/C, Fe in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH(_3)) in methanol for methoxy substitution.
Major Products
Oxidation: 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(3-aminopyridin-2-yl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. For instance, in biological systems, it may interact with cellular proteins or enzymes, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Lacks the nitropyridinyl ether moiety.
3-Nitropyridine: Lacks the benzaldehyde and methoxy groups.
4-Methoxybenzaldehyde: Lacks the nitropyridinyl ether moiety.
Uniqueness
3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and nitropyridinyl ether groups allows for diverse chemical modifications and applications.
This compound’s distinct structure makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
3-methoxy-4-(3-nitropyridin-2-yl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-19-12-7-9(8-16)4-5-11(12)20-13-10(15(17)18)3-2-6-14-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCJXJMZNFQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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